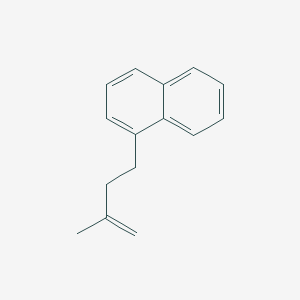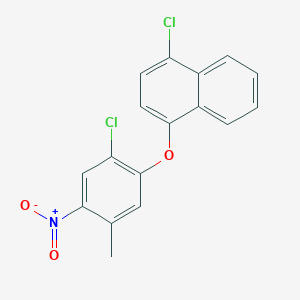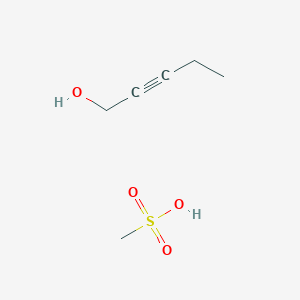
Methanesulfonic acid--pent-2-yn-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid–pent-2-yn-1-ol (1/1) is a compound formed by the combination of methanesulfonic acid and pent-2-yn-1-ol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . Pent-2-yn-1-ol is an alkyne alcohol with the molecular formula C5H8O, characterized by a triple bond between the second and third carbon atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanesulfonic acid is typically produced by the oxidation of dimethyl sulfide using oxygen from the air or by the oxidation of dimethyl disulfide with nitric acid . Pent-2-yn-1-ol can be synthesized through various methods, including the hydration of 2-pentyne or the reduction of 2-pentynal .
Industrial Production Methods
Methanesulfonic acid is industrially produced using the air oxidation process, which involves oxidizing dimethyl disulfide with nitric acid and then restoring it using atmospheric oxygen . Pent-2-yn-1-ol is produced on a smaller scale, often for use in specialized chemical syntheses .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid–pent-2-yn-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alkyne group in pent-2-yn-1-ol can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond in pent-2-yn-1-ol can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group in pent-2-yn-1-ol can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Substitution: Tosyl chloride in the presence of a base like pyridine can be used for substitution reactions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Tosylates or other substituted alcohols.
Applications De Recherche Scientifique
Methanesulfonic acid–pent-2-yn-1-ol (1/1) has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of methanesulfonic acid–pent-2-yn-1-ol (1/1) involves its interaction with molecular targets such as enzymes and proteins. Methanesulfonic acid acts as a strong acid, facilitating protonation and subsequent chemical reactions. Pent-2-yn-1-ol can undergo nucleophilic addition reactions due to the presence of the alkyne group, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: Similar to other sulfonic acids like p-toluenesulfonic acid, but with higher solubility and lower toxicity.
Pent-2-yn-1-ol: Similar to other alkyne alcohols like propargyl alcohol, but with different reactivity due to the position of the triple bond.
Uniqueness
Methanesulfonic acid–pent-2-yn-1-ol (1/1) is unique due to the combination of a strong acid and an alkyne alcohol, providing a versatile reagent for various chemical reactions and applications in research and industry .
Propriétés
Numéro CAS |
81159-43-5 |
|---|---|
Formule moléculaire |
C6H12O4S |
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
methanesulfonic acid;pent-2-yn-1-ol |
InChI |
InChI=1S/C5H8O.CH4O3S/c1-2-3-4-5-6;1-5(2,3)4/h6H,2,5H2,1H3;1H3,(H,2,3,4) |
Clé InChI |
MLQNKAPHZGGOHI-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCO.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


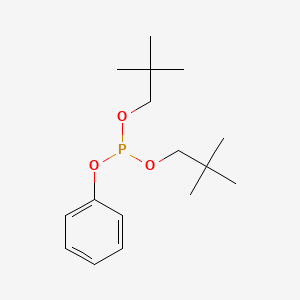
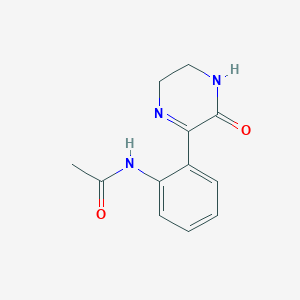
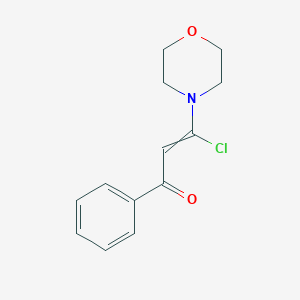



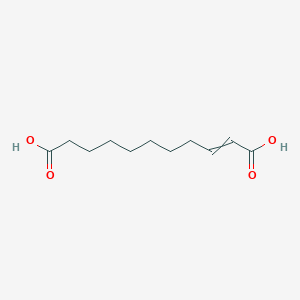
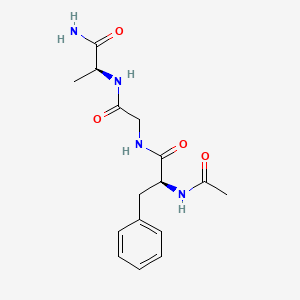
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
